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molecular formula C14H12ClN B8639240 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole CAS No. 62236-21-9

3-(4-Chlorophenyl)-2,3-dihydro-1H-indole

Cat. No. B8639240
M. Wt: 229.70 g/mol
InChI Key: COSXUZXLIOCXMU-UHFFFAOYSA-N
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Patent
US04153789

Procedure details

Using the same procedure as detailed in Example 1 3.5 g of 3-p-chlorophenylindole, 35 ml of glacial acetic acid, 7 ml of boron trifluoride etherate and 7 g of zinc dust were reacted together and the product worked up as in Example 1. In this way 1.5 g of the desired 3-p-chlorophenylindoline was obtained as a yellow oil.
[Compound]
Name
Example 1
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 g
Type
catalyst
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][CH:9]=2)=[CH:4][CH:3]=1.B(F)(F)F.CCOCC>[Zn].C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][CH2:9]2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Example 1
Quantity
3.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CNC2=CC=CC=C12
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
7 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted together

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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